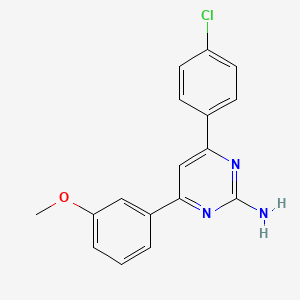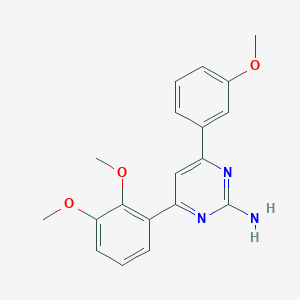
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a pyrimidine-based amine compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be used to investigate the biochemical and physiological effects of various compounds. This compound has been studied for its potential therapeutic applications as well as its possible involvement in various chemical and biological processes. In
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used to investigate the biochemical and physiological effects of various compounds, as well as its involvement in various chemical and biological processes. It has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is known that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which have been implicated in the development of certain cancers. It has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine have been studied in various animal models. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water-soluble and must be dissolved in organic solvents prior to use. Additionally, its effects on certain biochemical and physiological processes are not yet fully understood, so further research is needed to better understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, further research could be conducted to better understand its mechanism of action and to determine if it has therapeutic potential. Additionally, it could be studied for its potential applications in drug delivery, as it is relatively stable and can be stored for long periods of time without degradation. Finally, further research could be conducted to determine if it has any other potential applications in scientific research.
Métodos De Síntesis
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most commonly used method is the one-pot synthesis, which involves the reaction of 3-methoxyphenyl-2-methylphenyl amine, pyrimidine-2-carbaldehyde, and ethyl acetate in the presence of a base such as potassium carbonate. This method is simple and efficient and allows for the production of the compound in high yields.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-3-4-9-15(12)17-11-16(20-18(19)21-17)13-7-5-8-14(10-13)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRSTALAVENGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














